molecular formula C6H2F4 B1583067 1,2,3,5-Tetrafluorobenzene CAS No. 2367-82-0

1,2,3,5-Tetrafluorobenzene

Cat. No.: B1583067
CAS No.: 2367-82-0
M. Wt: 150.07 g/mol
InChI Key: UHHYOKRQTQBKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,5-Tetrafluorobenzene is an organic compound with the molecular formula C6H2F4. It is a derivative of benzene where four hydrogen atoms are replaced by fluorine atoms at the 1, 2, 3, and 5 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Scientific Research Applications

1,2,3,5-Tetrafluorobenzene has several applications in scientific research:

Safety and Hazards

1,2,3,5-Tetrafluorobenzene is classified as a highly flammable liquid and vapor. It may cause skin and eye irritation, and may cause respiratory irritation. It is harmful to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

1,2,3,5-Tetrafluorobenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. The compound’s fluorine atoms can form hydrogen bonds with amino acid residues in proteins, potentially altering the protein’s conformation and activity. For example, this compound can interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. These interactions can lead to changes in the enzyme’s catalytic activity, affecting the overall metabolic process .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling pathways. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For instance, this compound can inhibit the activity of certain enzymes by forming stable complexes with their active sites, preventing substrate binding and subsequent catalysis. Additionally, the compound can induce changes in gene expression by binding to regulatory elements in the genome .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity and oxidative stress in animal models. These threshold effects highlight the importance of dose-dependent studies in understanding the compound’s safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can lead to the formation of reactive intermediates, which can further interact with cellular macromolecules, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical effects .

Preparation Methods

1,2,3,5-Tetrafluorobenzene can be synthesized through several methods. One common synthetic route involves the deamination of 1,2,3,5-tetrafluoroaniline using hypophosphorous acid in the presence of cuprous oxide as a catalyst . Another method includes the hydrolysis of bromopentafluorobenzene . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

1,2,3,5-Tetrafluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

    Charge Transfer Reactions: It can form charge transfer complexes with other aromatic compounds.

Common reagents used in these reactions include nucleophiles like hydroxide ions and reducing agents like lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1,2,3,5-Tetrafluorobenzene can be compared to other fluorinated benzenes such as:

  • 1,2,4,5-Tetrafluorobenzene
  • 1,2,3,4-Tetrafluorobenzene
  • 1,3,4,5-Tetrafluorobenzene

These compounds share similar chemical properties but differ in the positions of the fluorine atoms, which can affect their reactivity and applications. For example, 1,2,4,5-tetrafluorobenzene is known for its use in different industrial applications compared to this compound .

Properties

IUPAC Name

1,2,3,5-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHYOKRQTQBKSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178340
Record name 1,2,3,5-Tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2367-82-0
Record name 1,2,3,5-Tetrafluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2367-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,5-Tetrafluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002367820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,5-Tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,5-tetrafluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.389
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3,5-TETRAFLUOROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV201PZ5TV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,5-Tetrafluorobenzene
Reactant of Route 2
1,2,3,5-Tetrafluorobenzene
Reactant of Route 3
1,2,3,5-Tetrafluorobenzene
Reactant of Route 4
1,2,3,5-Tetrafluorobenzene
Reactant of Route 5
1,2,3,5-Tetrafluorobenzene
Reactant of Route 6
1,2,3,5-Tetrafluorobenzene
Customer
Q & A

Q1: What is the molecular structure and formula of 1,2,3,5-tetrafluorobenzene?

A1: this compound is an aromatic compound with four fluorine atoms substituted for hydrogen atoms on a benzene ring. Its molecular formula is C₆H₂F₄.

Q2: What is the dipole moment of this compound and how does it compare to other fluorinated benzenes?

A2: The dipole moment of this compound is 1.46 D []. This is considerably lower than the calculated values obtained from INDO and CNDO approximations, which are 1.73 D and 1.64 D, respectively []. For comparison, 1,2,4,5-tetrafluorobenzene and 1,3,5-trifluorobenzene have dipole moments of zero D, while fluorobenzene, 1,3-difluorobenzene, and pentafluorobenzene have dipole moments around 1.4 D [].

Q3: How does the crystal structure of this compound compare to other fluorinated benzenes?

A3: this compound adopts a layered monoclinic crystal structure []. These layers are held together by bifurcated C–H⋯F–C interactions, a characteristic not observed in all fluorinated benzenes. Unlike fluorobenzene and similar compounds like benzonitrile and alloxan, this compound does not form a tetragonal structure. This is likely due to the improbability of a C–F⋯π interaction, which would be necessary in such a configuration [].

Q4: Can this compound undergo deprotonation reactions, and if so, what are the products?

A5: Yes, this compound can undergo deprotonation in the presence of sodium amide in liquid ammonia at temperatures no higher than -33°C []. When reacted with one equivalent of sodium amide, it forms a fluorinated phenyl anion, resistant to fluoride ion elimination []. This anion can react with electrophiles like methyl iodide. Interestingly, with two equivalents of sodium amide, this compound undergoes double deprotonation, forming a polyfluorinated m-phenylene dianion. This dianion subsequently eliminates a fluoride ion and forms a dehydrophenyl anion, which eventually leads to the formation of 3,4,5-trifluoroaniline [].

Q5: What are the applications of this compound in polymer chemistry?

A7: this compound (M2) can be used in direct arylation polycondensation reactions to synthesize bent-shaped (cross) conjugated polymers []. For example, reacting M2 with 2,7-dibromo-9,9-dioctylfluorene (F8) in toluene under specific conditions yields polymers with an average molecular weight (Mn) of 7300 []. This highlights the potential of this compound as a monomer for creating polymers with controlled architectures and properties.

Q6: Are there established analytical methods for studying and quantifying this compound?

A8: Yes, techniques like charge-exchange chemical ionization mass spectrometry (CI-MS) are valuable for analyzing this compound and other polycyclic aromatic hydrocarbons (PAHs) []. This method generates characteristic ions like M+, M + H+, and M + C2H5+, enabling differentiation between isomeric PAH structures based on the relative intensities of these ions []. Optimizing operating conditions, including temperature, pressure, and ion source condition, is crucial for reliable results [].

Q7: What spectroscopic data is available for characterizing this compound?

A9: Several spectroscopic techniques have been employed to characterize this compound. Its microwave spectrum has been studied, revealing its highly asymmetric nature (κ = 0.001129) and a-type spectrum []. NMR spectroscopy, including ¹H and ¹⁹F NMR, provides valuable structural information, particularly in conjunction with subspectral analysis techniques []. Furthermore, studies have examined its fluorescence and triplet yields in the gas phase when excited in the 2600 Å region [].

Q8: What are the thermodynamic properties of this compound?

A10: The low-temperature heat capacities of this compound have been measured using adiabatic calorimetry between 11 K and 353 K, revealing an entropy of 257.3 J K–1 mol–1 for the liquid at 298.15 K []. A transition in the crystals just below the melting point was also observed []. The vapor pressure of this compound has been measured from 5 kPa to 470 kPa and fitted to both Antoine and Chebyshev equations [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.